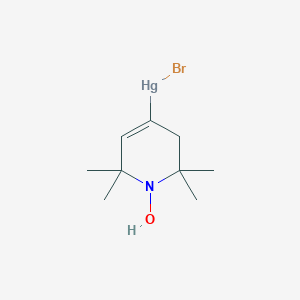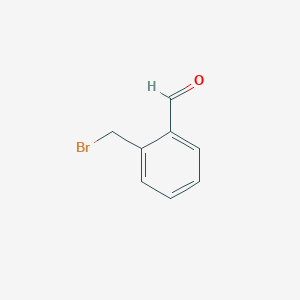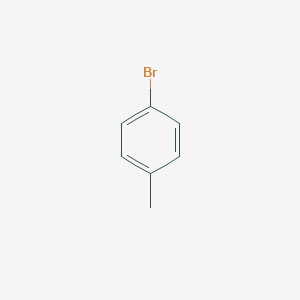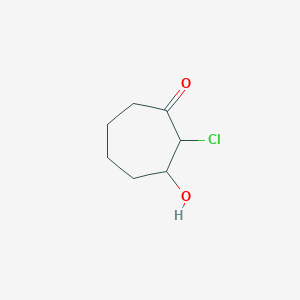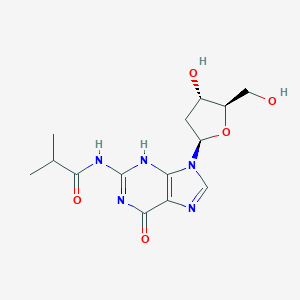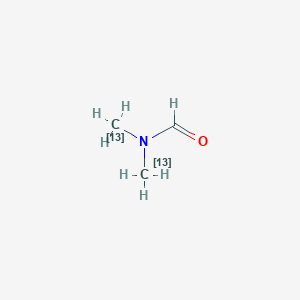
N,N-Diméthyl-13C2-formamide
Vue d'ensemble
Description
N,N-Dimethyl-13C2-formamide is a carbon-13 labeled form of N,N-dimethylformamide. It is a stable isotope-labeled compound with the molecular formula HCON(13CH3)2. This compound is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways due to the presence of the carbon-13 isotope.
Applications De Recherche Scientifique
N,N-Dimethyl-13C2-formamide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the synthesis of labeled compounds for research and development purposes.
Mécanisme D'action
Target of Action
N,N-Dimethyl-13C2-formamide, also known as DMF-13C2, is a variant of N,N-Dimethylformamide (DMF) where two of the hydrogen atoms are replaced with Carbon-13 isotopes Dmf, its non-isotopic counterpart, is known to interact with a variety of biological targets, participating in numerous chemical reactions .
Mode of Action
Dmf is known to act as a nucleophilic or electrophilic reagent, delivering its own h, c, n, and o atoms for the synthesis of a variety of compounds . It can participate in a wide array of reactions, including amination, amidation, formylation, cyanation, insertion, and cyclization .
Biochemical Pathways
DMF-13C2 is likely to affect similar biochemical pathways as DMF. DMF is known to participate in a rich array of reactions, delivering its own H, C, N, and O atoms for the synthesis of various compounds . For instance, under aerobic conditions, DMF can mediate the cyanation of (hetero)arenes .
Result of Action
Dmf is known to participate in a variety of reactions, contributing its own h, c, n, and o atoms for the synthesis of various compounds . This suggests that DMF-13C2 may have similar effects, albeit with the incorporation of the Carbon-13 isotope.
Action Environment
Factors such as temperature, ph, and the presence of other reactants can influence the reactivity and stability of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-13C2-formamide typically involves the reaction of carbon-13 labeled methylamine with formic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the final product. The general reaction can be represented as follows:
HCOOH+2CH3NH2→HCON(CH3)2+H2O
In this case, the methylamine used is labeled with carbon-13, resulting in the formation of N,N-Dimethyl-13C2-formamide.
Industrial Production Methods
Industrial production of N,N-Dimethyl-13C2-formamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled methylamine and formic acid. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-13C2-formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylformamide N-oxide.
Reduction: It can be reduced to form N,N-dimethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: N,N-dimethylformamide N-oxide.
Reduction: N,N-dimethylamine.
Substitution: Various substituted formamides depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide: The non-labeled form of the compound.
N,N-Dimethyl-d6-formamide: A deuterium-labeled form of N,N-dimethylformamide.
N,N-Dimethylformamide-15N: A nitrogen-15 labeled form of N,N-dimethylformamide.
Uniqueness
N,N-Dimethyl-13C2-formamide is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying carbon-related processes. This isotopic labeling provides a distinct advantage in research applications where precise tracking of carbon atoms is required.
Propriétés
IUPAC Name |
N,N-di((113C)methyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N([13CH3])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480216 | |
| Record name | N,N-Dimethyl-13C2-formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.079 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117880-10-1 | |
| Record name | N,N-Dimethyl-13C2-formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117880-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


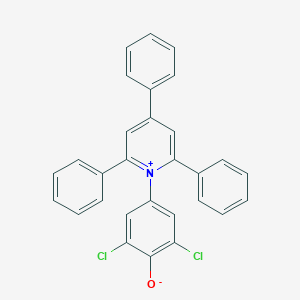
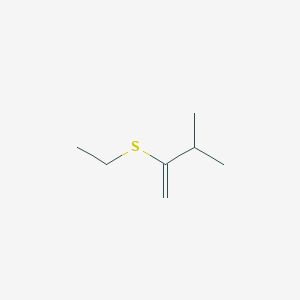
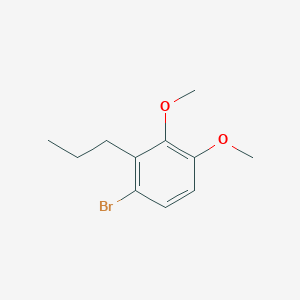
![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
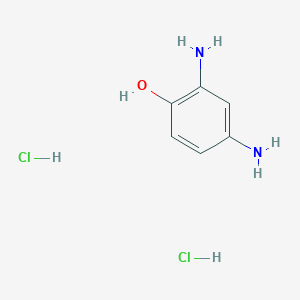
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
